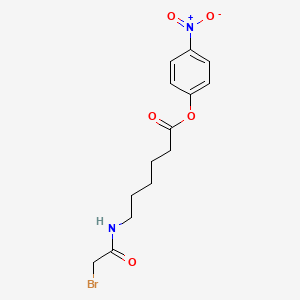
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate is an organic compound that features a nitrophenyl group, a bromoacetamido group, and a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 6-(2-bromoacetamido)hexanoate typically involves the reaction of 4-nitrophenol with hexanoic acid anhydride in the presence of a catalyst such as dilute sulfuric acid. The resulting 4-nitrophenyl hexanoate is then reacted with 2-bromoacetamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution Reactions: Products typically include substituted amides or thioethers.
Reduction Reactions: The major product is the corresponding amino compound.
Scientific Research Applications
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate for various biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 6-(2-bromoacetamido)hexanoate involves its interaction with specific molecular targets. The bromoacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The nitrophenyl group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl hexanoate: Similar structure but lacks the bromoacetamido group.
4-Nitrophenyl octanoate: Similar structure with a longer carbon chain.
4-Nitrophenyl valerate: Similar structure with a shorter carbon chain.
Uniqueness
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate is unique due to the presence of both the nitrophenyl and bromoacetamido groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
142717-05-3 |
|---|---|
Molecular Formula |
C14H17BrN2O5 |
Molecular Weight |
373.20 g/mol |
IUPAC Name |
(4-nitrophenyl) 6-[(2-bromoacetyl)amino]hexanoate |
InChI |
InChI=1S/C14H17BrN2O5/c15-10-13(18)16-9-3-1-2-4-14(19)22-12-7-5-11(6-8-12)17(20)21/h5-8H,1-4,9-10H2,(H,16,18) |
InChI Key |
MSYWZRCJRHQKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCNC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















